N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-phenyl-1-adamantanecarboxamide
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Overview
Description
N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-phenyl-1-adamantanecarboxamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a phenyl group, and an adamantane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-phenyl-1-adamantanecarboxamide typically involves multiple steps. One common route includes the following steps:
Formation of the thiophene ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenyl group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the adamantane moiety: The adamantane group is attached through a nucleophilic substitution reaction, where an adamantane derivative reacts with a suitable leaving group.
Final coupling: The final step involves coupling the thiophene, phenyl, and adamantane moieties under specific reaction conditions, such as elevated temperatures and the presence of a coupling agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-phenyl-1-adamantanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or alcohols are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-phenyl-1-adamantanecarboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Industrial Applications: The compound is investigated for its use in the synthesis of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-phenyl-1-adamantanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(3S)-1,1-Dioxido-2,3-dihydro-3-thiophenyl]-N-phenylacetamide
- N-[(3S)-1,1-Dioxido-2,3-dihydro-3-thiophenyl]-3,4-dimethoxybenzenesulfonamide
- N-[(3S)-1,1-Dioxido-2,3-dihydro-3-thiophenyl]-N-phenyl-2-(4-phenyl-1-piperazinyl)acetamide
Uniqueness
N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-phenyl-1-adamantanecarboxamide is unique due to the presence of the adamantane moiety, which imparts distinct steric and electronic properties. This makes the compound particularly interesting for applications requiring rigid and bulky structures, such as in drug design and materials science.
Properties
Molecular Formula |
C21H25NO3S |
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Molecular Weight |
371.5 g/mol |
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-phenyladamantane-1-carboxamide |
InChI |
InChI=1S/C21H25NO3S/c23-20(21-11-15-8-16(12-21)10-17(9-15)13-21)22(18-4-2-1-3-5-18)19-6-7-26(24,25)14-19/h1-7,15-17,19H,8-14H2 |
InChI Key |
PAPSPMDYALKHCA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)N(C4CS(=O)(=O)C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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